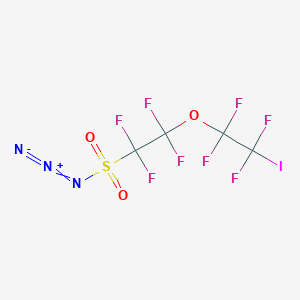

3-Oxa-5-iodooctafluoropentylsulfonyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

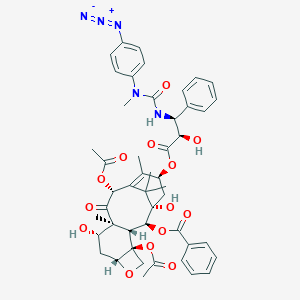

AZD-2461 is a small molecule drug developed as a next-generation inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was designed to overcome resistance mechanisms associated with olaparib, the first PARP inhibitor approved for cancer therapy. AZD-2461 is particularly effective against tumors that overexpress P-glycoprotein, a common resistance mechanism in cancer cells .

準備方法

合成経路と反応条件: AZD-2461の合成には、市販の出発物質から始まる複数のステップが含まれます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業的生産方法: AZD-2461の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、コスト効率、および環境安全性のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術を使用してバルクで化合物を生成することが含まれます .

化学反応の分析

反応の種類: AZD-2461は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの官能基を別の官能基と交換することが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化誘導体を生成する可能性があります .

4. 科学研究アプリケーション

AZD-2461は、次のような幅広い科学研究アプリケーションを持っています。

化学: DNA修復におけるPARP酵素の役割を研究するためのツール化合物として使用されます。

生物学: がん細胞における合成致死のメカニズムを調査するために使用されます。

医学: 乳がんや卵巣がんなど、さまざまながんの治療のために臨床試験で評価されています。

科学的研究の応用

AZD-2461 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PARP enzymes in DNA repair.

Biology: Used to investigate the mechanisms of synthetic lethality in cancer cells.

Medicine: Being evaluated in clinical trials for the treatment of various cancers, including breast and ovarian cancer.

Industry: Potential applications in the development of new cancer therapies and diagnostic tools

作用機序

AZD-2461は、DNAの一本鎖および二本鎖切断の修復に重要な役割を果たすPARP酵素を阻害することによって効果を発揮します。これらの酵素を阻害することによって、AZD-2461はDNA損傷の蓄積を引き起こし、生存のためにPARPに依存しているがん細胞における細胞死につながります。 このメカニズムは、BRCA変異など、他のDNA修復経路に欠陥がある腫瘍で特に効果的です .

類似の化合物:

オラパリブ: がん治療のために承認された最初のPARP阻害剤。

ルカパリブ: 同様の用途を持つ別のPARP阻害剤。

ニラパリブ: 卵巣がんの治療に使用されるPARP阻害剤。

AZD-2461の独自性: AZD-2461は、オラパリブに関連する耐性メカニズムを克服できるという点でユニークです。これは、P-糖タンパク質などの薬物トランスポーターの貧弱な基質であり、他のPARP阻害剤に耐性を発達させた腫瘍に対して効果的です。 さらに、AZD-2461は、オラパリブと比較して、化学療法との併用でより良い忍容性を示しました .

類似化合物との比較

Olaparib: The first PARP inhibitor approved for cancer therapy.

Rucaparib: Another PARP inhibitor with similar applications.

Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness of AZD-2461: AZD-2461 is unique in its ability to overcome resistance mechanisms associated with olaparib. It is a poor substrate for drug transporters like P-glycoprotein, making it effective against tumors that have developed resistance to other PARP inhibitors. Additionally, AZD-2461 has shown better tolerability in combination with chemotherapy compared to olaparib .

特性

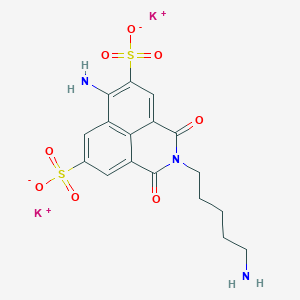

CAS番号 |

144951-87-1 |

|---|---|

分子式 |

C4F8IN3O3S |

分子量 |

449.02 g/mol |

IUPAC名 |

N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |

InChI |

InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |

InChIキー |

ARAAECMUKTZVEL-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |

正規SMILES |

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |

同義語 |

3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)

![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)